molecular formula C11H19N3O B6272314 rac-1-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans CAS No. 1955530-81-0

rac-1-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans

Cat. No.: B6272314
CAS No.: 1955530-81-0
M. Wt: 209.3
InChI Key:
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Description

rac-1-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxane ring followed by the introduction of the pyrazole moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may be employed to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

rac-1-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol
  • rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride

Uniqueness

rac-1-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans is unique due to its specific stereochemistry and the presence of both a pyrazole and an oxane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

1955530-81-0

Molecular Formula

C11H19N3O

Molecular Weight

209.3

Purity

95

Origin of Product

United States

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